

Technical Guide: Spectroscopic Characterization of 5-Hydroxy Rosiglitazone

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Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone

CAS No.: 257883-22-0

Cat. No.: B021103

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Executive Summary

This technical guide details the spectroscopic identification and characterization of **5-Hydroxy Rosiglitazone**, a primary Phase I metabolite of the antidiabetic drug Rosiglitazone (Avandia). This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8, making it a critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).

The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) profiles to provide a definitive reference for analytical validation.

Chemical Identity & Structural Properties[1][2][3][4]

5-Hydroxy Rosiglitazone is characterized by the addition of a hydroxyl group to the pyridine ring of the parent molecule. This structural modification significantly alters the polarity and fragmentation pattern compared to Rosiglitazone.

Parameter	Data
Common Name	5-Hydroxy Rosiglitazone (Metabolite M-III)
IUPAC Name	5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione
CAS Number	257883-22-0
Molecular Formula	C ₁₈ H ₁₉ N ₃ O ₄ S
Molecular Weight	373.43 g/mol
Parent Compound	Rosiglitazone (MW 357.43)
Metabolic Enzyme	CYP2C8 (Major), CYP2C9 (Minor)

Mass Spectrometry (LC-MS/MS) Profiling[5]

Mass spectrometry is the primary method for quantifying **5-Hydroxy Rosiglitazone** in biological matrices (plasma, urine). The ionization is typically performed in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen on the pyridine ring.

Fragmentation Mechanism

The fragmentation logic follows the cleavage of the ether linker and the amine bond.

- Precursor Ion: The protonated molecular ion is observed at m/z 374.1.
- Diagnostic Product Ion: The most abundant and specific fragment appears at m/z 151.1. This corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.
- Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of +16 Da (135 → 151) confirms the hydroxylation occurred on the pyridine ring, not the thiazolidinedione tail.

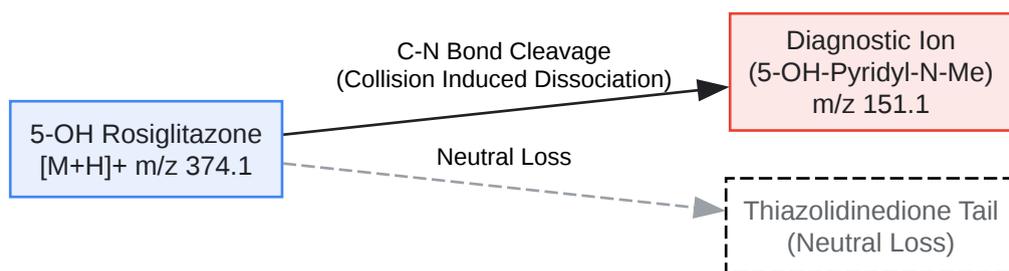
MRM Transitions Table

For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are standard:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Structural Assignment
5-OH Rosiglitazone	374.1	151.1	~25-30	Pyridine Ring Fragment (Quantifier)
5-OH Rosiglitazone	374.1	133.1	~40	Loss of H ₂ O from Pyridine Fragment
Rosiglitazone (Parent)	358.1	135.1	~25	Unmodified Pyridine Ring

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage points leading to the diagnostic ions.



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Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1 ion.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted pyridine protons found in Rosiglitazone.

Diagnostic ¹H NMR Signals

The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic region (6.5 – 8.5 ppm).

- Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).
- **5-Hydroxy Rosiglitazone:** The substitution pattern changes to a 2,5-disubstituted pyridine.
 - H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~ 0.5-1 Hz) around 7.8 – 8.0 ppm. It is deshielded by the nitrogen but shielded slightly by the ortho-hydroxyl group compared to the parent.
 - H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.
 - Thiazolidinedione (TZD) Ring: The methylene protons (CH₂) at the C-5 position of the TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 – 3.4 ppm and 4.3 – 4.5 ppm (CH).

Comparative Shift Table (¹H NMR in DMSO-d₆)

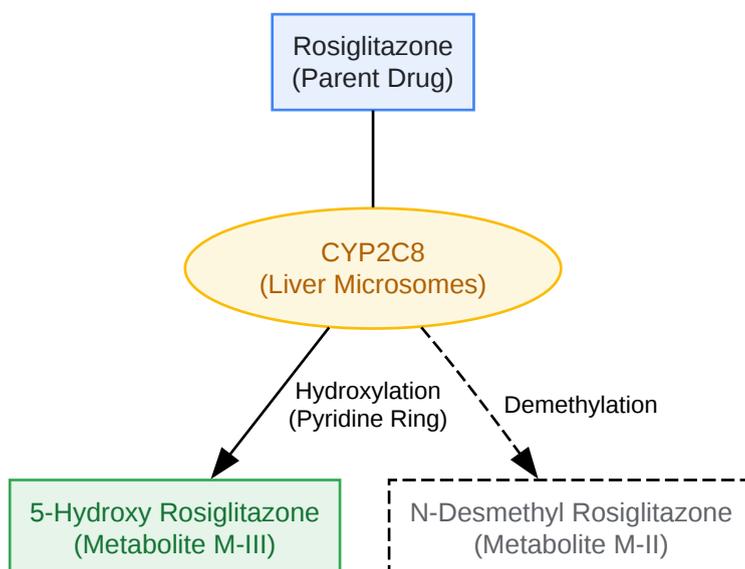
Proton Assignment	Rosiglitazone (δ ppm)	5-OH Rosiglitazone (δ ppm)	Multiplicity
Pyridine H-6	~8.10	7.92	s (or d, J<1Hz)
Pyridine H-4	~7.50	7.15	d / dd
Pyridine H-3	~6.60	6.55	d
Phenyl (Central)	7.15 (d), 6.85 (d)	7.15 (d), 6.85 (d)	Unchanged
N-Methyl	3.05	3.02	s
TZD -CH-	4.85	4.85	dd

Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD3OD).

Metabolic Context & Biosynthesis

Understanding the formation of **5-Hydroxy Rosiglitazone** is essential for interpreting pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient pyridine ring.

Metabolic Pathway Diagram



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Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.

References

- Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B (2009) [1]

- Rosiglitazone (Avandia) - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI)
- In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: European Journal of Drug Metabolism and Pharmacokinetics (2011)
- **5-Hydroxy Rosiglitazone** Product Data & Structure. Source: Santa Cruz Biotechnology

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Sources

- [1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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